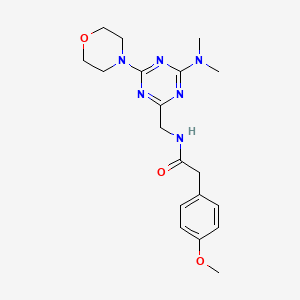
1-(propan-2-yl)-1H-indole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving “1-(propan-2-yl)-1H-indole-4-carboxylic acid” would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the Birch reduction is a process for converting benzene (and its aromatic relatives) to 1,4-cyclohexadiene using sodium (or lithium) as a reducing agent .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Indole derivatives, including 1-(propan-2-yl)-1H-indole-4-carboxylic acid analogs, have garnered attention for their therapeutic potential. A study detailed the synthesis of indole-2-carboxylic acid derivatives with significant antibacterial and moderate antifungal activities, highlighting their potential in developing new antimicrobial agents (Raju et al., 2015). Another aspect of indole chemistry involves exploring its interactions and functionalization, such as the reaction with propargyl alcohols leading to [4+3]-annulation and carboxamide group migration, offering a pathway to synthesize diverse indole-based structures with potential biological activities (Selvaraj, Debnath, & Swamy, 2019).
Biological Activities
The focus on indole derivatives extends to their pharmacological evaluation, where compounds like (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids have been identified as potent selective glycine-site NMDA receptor antagonists, indicating their relevance in neurological research and potential therapeutic applications (Baron et al., 2005).
Synthetic Applications
The synthesis and application of indole derivatives also include palladium-catalyzed oxidative coupling reactions, demonstrating the utility of indole-3-carboxylic acids in forming highly substituted carbazoles and other heteroaromatic compounds, suggesting their importance in materials science and organic synthesis (Yamashita et al., 2009). Additionally, indole-carboxylic acids serve as precursors in regioselective C-H functionalization, further showcasing the versatility of these compounds in synthesizing complex molecular architectures (Maehara et al., 2008).
Mecanismo De Acción
Target of Action
1-isopropyl-1H-indole-4-carboxylic acid, also known as 1-(propan-2-yl)-1H-indole-4-carboxylic acid or MFCD15200972, is a bioactive aromatic compound containing the indole nucleus . The primary targets of this compound are multiple receptors to which it binds with high affinity . These receptors play a crucial role in various biological activities, making 1-isopropyl-1H-indole-4-carboxylic acid a valuable compound for treatment .
Mode of Action
The interaction of 1-isopropyl-1H-indole-4-carboxylic acid with its targets results in various changes. The compound’s mode of action is primarily through its high affinity binding to these receptors . This interaction leads to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
1-isopropyl-1H-indole-4-carboxylic acid affects various biochemical pathways. Its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response. The compound’s action on these pathways leads to downstream effects that contribute to its broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of 1-isopropyl-1H-indole-4-carboxylic acid’s action are diverse, given its broad-spectrum biological activities . These effects are the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-isopropyl-1H-indole-4-carboxylic acid. For instance, dietary intake can have a wide influence on gut microbiota and the related indole metabolism . .
Propiedades
IUPAC Name |
1-propan-2-ylindole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)13-7-6-9-10(12(14)15)4-3-5-11(9)13/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULZKWRARUNZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1030423-99-4 |
Source


|
| Record name | 1-(propan-2-yl)-1H-indole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

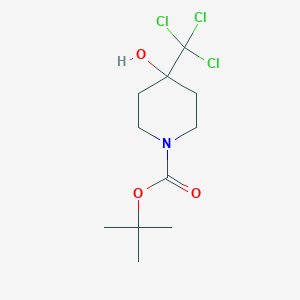
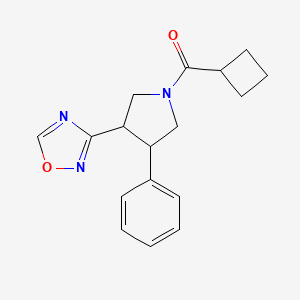
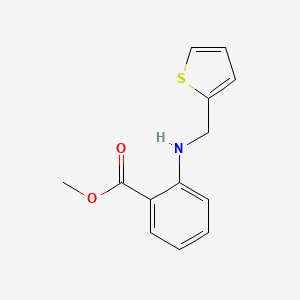
![1-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B2726193.png)
![N-[(E)-dimethylaminomethylideneamino]benzamide](/img/structure/B2726196.png)
![(E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide](/img/structure/B2726201.png)
![2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726202.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone](/img/structure/B2726203.png)
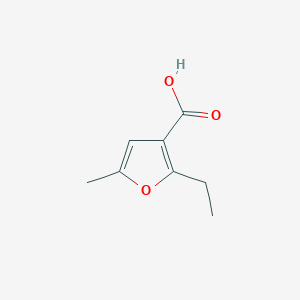
![[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B2726205.png)
![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2726206.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone](/img/structure/B2726207.png)
![4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide](/img/structure/B2726209.png)
